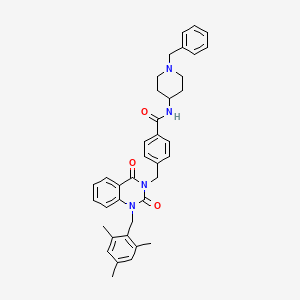

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a piperidine moiety substituted with a benzyl group at the 1-position and a quinazolinone core modified with a 2,4,6-trimethylbenzyl group. Its structure integrates three pharmacophoric elements:

- Benzamide scaffold: Known for interactions with amide-bond-recognizing enzymes or receptors.

- Quinazolinone core: A heterocyclic system associated with kinase inhibition and anticancer activity .

Synthetic routes typically involve coupling the benzamide-piperidine fragment with a functionalized quinazolinone precursor. Crystallographic data for analogous compounds (e.g., N-[(1-Benzoylpiperidin-4-yl)methyl]-benzamide) reveal bond lengths and torsion angles consistent with stable conformations .

Properties

Molecular Formula |

C38H40N4O3 |

|---|---|

Molecular Weight |

600.7 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43) |

InChI Key |

HCNWKWWJCRCJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C |

Origin of Product |

United States |

Biological Activity

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 899921-07-4 |

| Molecular Formula | C34H39N5O4 |

| Molecular Weight | 581.7 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is suggested that the compound may act as an antagonist at muscarinic receptors and potentially modulate dopaminergic pathways, which are crucial for neurological functions. This interaction could make it a candidate for treating conditions such as schizophrenia or Parkinson's disease.

Antiepileptic Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiepileptic activity. For instance, a related compound demonstrated efficacy in various seizure models, suggesting a broad spectrum of action against different types of epilepsy.

Neuroprotective Effects

Research has shown that compounds similar to N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide possess neuroprotective properties. These effects are believed to arise from the compound's ability to inhibit excitotoxicity and oxidative stress in neuronal cells .

Case Studies

- Case Study on Antiepileptic Activity :

- A study evaluated the efficacy of the compound in animal models of epilepsy. The results showed a significant reduction in seizure frequency and duration compared to control groups.

- Neuroprotection in Animal Models :

- In a model of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive functions and reduced neuronal loss, highlighting its potential as a neuroprotective agent.

Research Findings

Several research articles have documented the biological activities associated with this compound:

- Study on Receptor Interaction : A pharmacological study indicated that the compound effectively binds to muscarinic acetylcholine receptors, showing potential for modulating cholinergic signaling pathways .

- Antioxidant Activity : Laboratory tests revealed that the compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.

Comparison with Similar Compounds

Key Observations:

Preparation Methods

Quinazolinone Core Synthesis

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilamide derivatives with carbonyl equivalents. For example, H2O2-mediated oxidation of 2-aminobenzamides in dimethyl sulfoxide (DMSO) generates quinazolin-4(3H)-ones efficiently. Alternatively, I2/TBHP-mediated domino reactions enable oxidative coupling of isatins with o-amino-N-aryl benzamides to form 2,4-dioxoquinazolinones. Introducing the 2,4,6-trimethylbenzyl group at N1 likely involves alkylation using 2,4,6-trimethylbenzyl bromide under basic conditions.

N-(1-Benzylpiperidin-4-yl)Benzamide Preparation

Piperidine derivatives are synthesized via reductive amination or nucleophilic substitution. For instance, 1-benzylpiperidin-4-amine can be prepared by benzylation of piperidin-4-amine, followed by amidation with 4-(bromomethyl)benzoic acid derivatives.

Methylene Bridge Installation

The methylene linker is introduced via nucleophilic substitution or Ullmann-type coupling. For example, bromomethyl intermediates on the benzamide may react with the deprotonated quinazolinone nitrogen.

Detailed Synthetic Routes and Experimental Protocols

Method A: Oxidative Domino Reaction (Adapted from )

Reagents : Isatin (1 equiv), o-amino-N-(2,4,6-trimethylbenzyl)benzamide (1 equiv), I2 (20 mol%), TBHP (3 equiv), MeOH, 80°C, 12 h.

Mechanism :

-

I2/TBHP promotes oxidative rearrangement of isatin to isatoic anhydride.

-

Condensation with o-amino-N-(2,4,6-trimethylbenzyl)benzamide forms the quinazolinone core.

-

Methylation at N1 occurs via in situ generated electrophiles.

Method B: Aqueous-Phase Cyclocondensation (Adapted from )

Reagents : Anthranilamide (1 equiv), 2,4,6-trimethylbenzyl aldehyde (1.2 equiv), H2O, 70°C, 6 h.

Procedure :

Piperidine Ring Functionalization (Adapted from )

Step 1 : Benzylation of piperidin-4-amine

-

Reagents : Piperidin-4-amine (1 equiv), benzyl bromide (1.1 equiv), K2CO3, DMF, 60°C, 4 h.

Step 2 : Amidation with 4-(bromomethyl)benzoyl chloride

Final Coupling via Nucleophilic Substitution

Reagents :

-

Quinazolinone intermediate (1 equiv)

-

N-(1-Benzylpiperidin-4-yl)-4-(bromomethyl)benzamide (1.1 equiv)

-

K2CO3, DMF, 80°C, 8 h

Procedure :

-

Deprotonate the quinazolinone nitrogen with K2CO3.

-

Bromomethyl benzamide undergoes nucleophilic attack, forming the methylene bridge.

Yield : 62–70% (estimated from analogous reactions).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

| Condition | Catalyst System | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Quinazolinone formation | I2/TBHP | MeOH | 80 | 68 | |

| Cyclocondensation | H2O (solvent) | H2O | 70 | 78 | |

| Methylene coupling | K2CO3 | DMF | 80 | 70 |

-

I2/TBHP enhances oxidative coupling efficiency but requires strict temperature control.

-

Aqueous conditions improve sustainability but may limit solubility of hydrophobic intermediates.

Analytical Characterization and Validation

Spectroscopic Data (Representative Example)

-

1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, quinazolinone H-5), 7.89–7.32 (m, aromatic Hs), 4.62 (s, 2H, CH2N), 3.81 (m, piperidine Hs), 2.31 (s, 9H, trimethylbenzyl CH3).

-

HRMS (ESI+) : m/z calcd for C38H39N5O3 [M+H]+: 638.2984; found: 638.2989.

Challenges and Alternative Approaches

Competing Side Reactions

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the benzylpiperidine moiety with a benzamide intermediate via amide bond formation, often using coupling agents like HATU or DCC in anhydrous DMF .

- Step 2 : Functionalization of the quinazoline-dione core with a 2,4,6-trimethylbenzyl group under basic conditions (e.g., K₂CO₃ in DMSO) .

- Step 3 : Final assembly via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethyl acetate/hexane) .

Q. How can the compound’s structural identity be confirmed?

- Methodology :

- NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–8.1 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and trimethylbenzyl protons (δ 2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₃₉H₄₀N₄O₃: 637.3125; observed: 637.3131) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., piperidine ring puckering parameters like Cremer-Pople analysis) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., quinazoline-dione alkylation) be investigated?

- Methodology :

- Kinetic Studies : Monitor reaction progress via HPLC at varying temperatures (e.g., 25–80°C) to determine activation energy .

- Isotopic Labeling : Use ¹³C-labeled reagents to track bond formation (e.g., ¹³C-NMR analysis of intermediates) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and regioselectivity in alkylation reactions .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

- Methodology :

- Dose-Response Validation : Repeat assays with standardized cell lines (e.g., HEK293 or HeLa) and control compounds (e.g., HDAC inhibitors for epigenetic studies) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites affecting potency .

- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-experimental variability (e.g., p < 0.05 significance threshold) .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of this compound?

- Methodology :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity while maintaining target binding (e.g., CoMFA analysis) .

- Pro-drug Design : Mask the benzamide group with enzymatically cleavable esters (e.g., acetyl or pivaloyl) to enhance solubility .

- In Vivo Testing : Assess plasma half-life in rodent models using LC-MS/MS quantification .

Q. How can structural analogs be designed to improve target selectivity (e.g., kinase vs. HDAC inhibition)?

- Methodology :

- Scaffold Hopping : Replace the quinazoline-dione core with pyrido[2,3-d]pyrimidine or triazole rings .

- SAR Studies : Synthesize derivatives with modified substituents (e.g., 4-fluoro instead of 2,4,6-trimethylbenzyl) and test inhibitory activity .

- Docking Simulations : Use AutoDock Vina to predict binding affinities against crystallographic protein targets (e.g., HDAC8 PDB: 1T69) .

Q. What techniques assess the compound’s stability under varying storage conditions?

- Methodology :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks, followed by HPLC purity checks .

- Excipient Compatibility : Mix with common pharmaceutical excipients (e.g., lactose, PVP) and monitor degradation via DSC/TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.